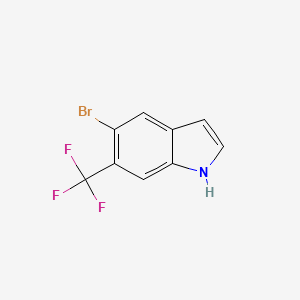

5-bromo-6-(trifluoromethyl)-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole scaffold is widely regarded as a "privileged structure" in drug discovery, a term that describes molecular frameworks capable of binding to multiple, diverse biological targets. bldpharm.com This versatility has cemented its importance in the development of new medicines.

The indole nucleus is a fundamental component of many natural products, including alkaloids and the essential amino acid tryptophan. google.compharmaffiliates.com Its structure allows it to mimic peptide structures and interact with a wide variety of enzymes and receptors in a reversible manner. pharmaffiliates.com This inherent bioactivity is the reason why the indole scaffold is a common feature in numerous FDA-approved drugs. google.com The ability of the indole ring to participate in various chemical interactions underpins its widespread application in the design of novel therapeutic agents. google.com

The structural versatility of the indole core has led to the development of derivatives with a broad spectrum of therapeutic applications. google.comfluoropharm.com These compounds have shown significant potential in addressing major healthcare challenges. google.com

Table 1: Therapeutic Applications of Indole Derivatives

| Therapeutic Area | Examples of Activity and Targets |

|---|---|

| Oncology | Indole derivatives have emerged as promising anticancer agents, targeting key biological components like tubulin, protein kinases, and histone deacetylases. google.comchemicalbook.com Some compounds have shown the ability to combat drug-resistant cancer cells. google.comgoogle.com |

| Infectious Diseases | The indole scaffold is used to develop agents with antibacterial, antifungal, antiviral (including anti-HIV), and antimalarial properties. fluoropharm.comgoogle.com Halogen substitution on the indole ring has been noted to enhance antibacterial activity. |

| Neurodegenerative Diseases | Indole-based compounds are explored for their neuroprotective effects, targeting mechanisms involved in conditions like Alzheimer's and Parkinson's disease. bldpharm.com They can possess antioxidant and anti-inflammatory properties that are relevant to these conditions. |

| Inflammatory Conditions | Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole structure. google.com Newer derivatives are being investigated for their ability to modulate key inflammatory pathways. google.com |

Role of Halogenation and Trifluoromethylation in Modulating Pharmacological Properties

The introduction of halogen atoms, such as bromine, and trifluoromethyl (-CF3) groups is a common and effective strategy in medicinal chemistry to fine-tune the properties of a drug candidate.

The addition of bromine to a molecular structure, a process known as bromination, can significantly influence its therapeutic properties. Bromine-containing compounds are found in nature, particularly in marine organisms, and have served as models for synthetic derivatives. The inclusion of bromine can lead to an increase in therapeutic activity and may have a beneficial effect on the drug's metabolism and duration of action. Brominated compounds have shown potential in the development of anticancer and antimicrobial agents.

The trifluoromethyl (-CF3) group is frequently incorporated into drug candidates to enhance their pharmacological profile. Its strong electron-withdrawing nature and the high stability of the carbon-fluorine bond can significantly improve metabolic stability, preventing the molecule from being broken down too quickly in the body.

Furthermore, the -CF3 group can increase a molecule's lipophilicity (its ability to dissolve in fats or lipids), which can improve its ability to cross biological membranes and enhance its bioavailability. This modification can also strengthen the binding affinity of the molecule to its biological target. Research has shown that replacing a methyl group with a trifluoromethyl group can provide a protective effect against hepatic metabolism.

Overview of 5-bromo-6-(trifluoromethyl)-1H-indole within the Indole Chemical Space

This compound is a specific indole derivative that incorporates both of the strategic modifications discussed: a bromine atom at the 5-position and a trifluoromethyl group at the 6-position of the indole ring. This compound exists as a research chemical and pharmaceutical intermediate, making it available as a building block for the synthesis of more complex molecules. google.comchemicalbook.com

Its structure combines the features of a halogenated indole with those of a trifluoromethylated aromatic system. While detailed biological activity studies or specific applications in late-stage drug development for this exact compound are not widely published in publicly accessible literature, its chemical identity is well-defined. It represents a confluence of established medicinal chemistry strategies, designed to leverage the pharmacological benefits of both bromine and trifluoromethyl substitution on a privileged indole scaffold.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1198475-24-9 |

| Molecular Formula | C₉H₅BrF₃N |

| Molecular Weight | 264.04 g/mol |

| Predicted Boiling Point | 310.0 ± 37.0 °C |

| Predicted Density | 1.742 ± 0.06 g/cm³ |

| Predicted pKa | 14.63 ± 0.30 |

Data sourced from chemical supplier databases.

The availability of this compound allows researchers to explore its potential in various drug discovery programs, utilizing it as a starting material for novel compounds that may target a range of diseases, from cancer to infectious and neurological disorders.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-5-1-2-14-8(5)4-6(7)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANFNSUAJPLWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Trifluoromethyl 1h Indole and Its Analogues

Direct Synthesis Strategies for 5-bromo-6-(trifluoromethyl)-1H-indole

A direct and convergent approach to constructing the this compound scaffold is the Fischer indole (B1671886) synthesis. This powerful method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia to form the indole ring.

For the synthesis of the target molecule, the key intermediate is (4-bromo-5-(trifluoromethyl)phenyl)hydrazine. This hydrazine can be prepared from the commercially available 4-bromo-5-(trifluoromethyl)aniline. The synthesis involves two main steps:

Diazotization of 4-bromo-5-(trifluoromethyl)aniline: The aniline derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Reduction of the diazonium salt: The resulting diazonium salt is then reduced to the desired phenylhydrazine. Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid or sodium sulfite.

Once the (4-bromo-5-(trifluoromethyl)phenyl)hydrazine is obtained, it can be condensed with a suitable carbonyl compound, such as acetaldehyde or pyruvic acid, to form a phenylhydrazone. Subsequent treatment of the phenylhydrazone with a Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), induces the ic.ac.ukic.ac.uk-sigmatropic rearrangement and cyclization characteristic of the Fischer indole synthesis, ultimately yielding this compound. The choice of the carbonyl partner determines the substitution at the C2 and C3 positions of the resulting indole.

Table 1: Key Intermediates and Reagents for the Fischer Indole Synthesis of this compound

| Compound/Reagent | Role |

| 4-bromo-5-(trifluoromethyl)aniline | Starting material for phenylhydrazine synthesis |

| Sodium nitrite (NaNO₂) | Diazotizing agent |

| Hydrochloric acid (HCl) | Acid for diazotization |

| Tin(II) chloride (SnCl₂) | Reducing agent for diazonium salt |

| Acetaldehyde or Pyruvic acid | Carbonyl partner for hydrazone formation |

| Polyphosphoric acid (PPA) | Acid catalyst for cyclization |

Synthesis of Halogenated Indoles as Precursors

An alternative strategy to direct synthesis involves the preparation of a halogenated indole which can then be further functionalized. This approach relies on the controlled introduction of a bromine atom onto the indole ring.

Preparation of Bromoindole Derivatives

The synthesis of bromoindole derivatives can be achieved through various methods, often starting from either indole itself or a substituted aniline precursor. A common method for preparing 5-bromoindole (B119039) involves the direct bromination of indole. However, controlling the regioselectivity can be challenging due to the high reactivity of the indole nucleus.

A multi-step procedure that offers better control involves the protection of the indole nitrogen, followed by electrophilic bromination and subsequent deprotection. For instance, a patent describes a method for synthesizing 5-bromoindole that involves the following steps:

Reaction of indole with an aqueous solution of sodium bisulfite to form an intermediate adduct.

Acetylation of the intermediate with acetic anhydride.

Bromination of the acetylated intermediate with bromine.

Hydrolysis of the resulting product to yield 5-bromoindole.

This method highlights the use of protecting groups and intermediate adducts to control the position of bromination.

Regioselective Bromination of Indole Scaffolds

The regioselectivity of electrophilic bromination on the indole ring is highly dependent on the reaction conditions and the substituents already present on the ring. The pyrrole ring of indole is significantly more electron-rich than the benzene ring, making the C3 position the most susceptible to electrophilic attack. However, by blocking the C3 position or by using specific directing groups, bromination can be directed to other positions, including the benzene ring.

For the synthesis of 5-bromoindoles, direct bromination of an indole with an electron-withdrawing group at the C6 position, such as a trifluoromethyl group, would be a potential route. The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene ring. In the context of the indole nucleus, its deactivating effect on the benzene ring would likely favor substitution at the C5 or C7 positions, away from the deactivating influence at C6. The precise outcome would depend on the interplay between the activating effect of the pyrrole nitrogen and the deactivating effect of the trifluoromethyl group.

Common brominating agents used for indoles include N-bromosuccinimide (NBS), bromine in a suitable solvent, and pyridinium bromide perbromide. The choice of reagent and reaction conditions (temperature, solvent) is crucial for achieving the desired regioselectivity.

Table 2: Common Brominating Agents for Indole Derivatives

| Brominating Agent | Abbreviation | Typical Conditions |

| N-Bromosuccinimide | NBS | DMF, CH₂Cl₂, or CCl₄, often at low temperatures |

| Bromine | Br₂ | Acetic acid, CH₂Cl₂, or other inert solvents |

| Pyridinium bromide perbromide | PBPB | Acetic acid or THF |

Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF₃) group onto an indole nucleus is a key step in synthesizing trifluoromethylated indole derivatives. This can be achieved either by incorporating the CF₃ group into a precursor before indole ring formation or by direct trifluoromethylation of a pre-existing indole.

Trifluoromethylation Reactions on Indole Nuclei

Direct trifluoromethylation of indoles has emerged as a powerful tool in medicinal chemistry. Several methods have been developed to introduce the CF₃ group onto the indole ring, often utilizing radical trifluoromethylation reactions.

Common reagents for generating the trifluoromethyl radical (•CF₃) include:

Togni's reagents: Hypervalent iodine compounds that serve as electrophilic trifluoromethylating agents.

Umemoto's reagents: Electrophilic trifluoromethylating reagents derived from dibenzothiophene or dibenzofuran.

Langlois' reagent (sodium triflinate, CF₃SO₂Na): A readily available and easy-to-handle source of the trifluoromethyl radical, often used in combination with an oxidant.

Trifluoroiodomethane (CF₃I): Can be used in photoredox catalysis or under radical-initiating conditions.

The regioselectivity of direct trifluoromethylation on the indole ring is often directed to the C2 or C3 positions of the pyrrole ring due to its high electron density. However, methods for C-H trifluoromethylation of the benzene ring of heteroarenes are also being developed. For the synthesis of 6-(trifluoromethyl)-1H-indole, a plausible precursor for subsequent bromination, one would need a method that directs the trifluoromethyl group to the C6 position. This might be achievable through a directed C-H functionalization approach or by starting with a precursor that already contains the trifluoromethyl group at the desired position.

Trifluoromethylation of Heteroarenes

The trifluoromethylation of heteroarenes, including indoles, is a broad field with various methodologies. One common strategy involves the use of copper-mediated trifluoromethylation reactions. For example, a trifluoromethylcopper complex, often generated in situ from a copper salt and a trifluoromethyl source, can react with an aryl halide or a related precursor.

In the context of synthesizing this compound, a potential route could involve the trifluoromethylation of a 5-bromo-6-iodo-1H-indole or a similar precursor. The greater reactivity of the carbon-iodine bond towards transition-metal-catalyzed cross-coupling reactions would allow for the selective introduction of the trifluoromethyl group at the C6 position.

Another approach is the Sandmeyer-type reaction, where a diazonium salt is converted to a trifluoromethylated arene. This would involve the diazotization of a 6-amino-5-bromo-1H-indole, followed by treatment with a trifluoromethyl source in the presence of a copper catalyst.

Table 3: Selected Methods for Trifluoromethylation

| Method | Trifluoromethyl Source | Key Features |

| Radical Trifluoromethylation | Togni's reagents, Umemoto's reagents, CF₃SO₂Na | Often targets electron-rich positions (C2/C3 of indole) |

| Copper-mediated Cross-Coupling | CF₃-Cu complexes | Requires a pre-functionalized substrate (e.g., aryl halide) |

| Sandmeyer-type Reaction | Various | Involves a diazonium salt intermediate |

Advanced Synthetic Approaches to Substituted Indoles

Modern organic synthesis has provided a host of powerful tools for the construction of the indole nucleus. These methods often rely on transition-metal catalysis to construct the heterocyclic ring system from simple, readily available precursors, allowing for the introduction of a wide array of substituents.

Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis of indoles. mdpi.comnih.gov These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in a controlled manner.

One prominent strategy is the palladium-catalyzed annulation of ortho-haloanilines with alkynes. For instance, 2,3-disubstituted indoles can be synthesized by the coupling of ortho-iodoanilines with internal alkynes. acs.org This reaction demonstrates high regioselectivity, with the aryl group of the aniline adding to the less sterically hindered carbon of the alkyne. Another approach involves the palladium(0)-catalyzed cross-coupling of 2-bromoanilines with alkynylstannanes to form 2-alkynylanilines, which then undergo a palladium(II)-catalyzed intramolecular cyclization to yield 2-substituted indoles. osti.gov

The versatility of palladium catalysis is further highlighted by multi-component reactions. A one-pot, three-component synthesis of polysubstituted indoles has been developed utilizing a Sonogashira coupling of a 2-iodoaniline with a terminal alkyne, followed by the addition of an aryl iodide and subsequent cyclization. nih.gov Furthermore, the Catellani reaction, a palladium/norbornene cooperative catalysis, enables the vicinal difunctionalization of an aryl halide and its ortho-C─H bond, providing a powerful route to indoles and their derivatives. nih.gov

Below is a table summarizing various palladium-catalyzed indole syntheses:

| Indole Synthesis Method | Key Reactants | Catalyst System | Noteworthy Features |

|---|---|---|---|

| Annulation of o-haloanilines | o-iodoaniline, internal alkyne | Pd(OAc)2, base | High regioselectivity for 2,3-disubstituted indoles. acs.org |

| Cyclization of 2-alkynylanilines | 2-bromoaniline, alkynylstannane | Pd(0) catalyst, then Pd(II) | Stepwise formation of 2-substituted indoles. osti.gov |

| One-pot Sonogashira/cyclization | 2-iodoaniline, terminal alkyne, aryl iodide | PdCl2(PPh3)2, CuI | Efficient three-component synthesis of polysubstituted indoles. nih.gov |

| Catellani-type Reaction | Aryl halide | Pd/Norbornene | Vicinal difunctionalization for complex indole synthesis. nih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indoles. nih.gov The intramolecular Heck reaction, in particular, is a powerful tool for the formation of cyclic structures and has been successfully applied to indole synthesis. princeton.edu

This method typically involves the palladium-catalyzed cyclization of an olefin onto an aryl halide. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating. princeton.edu For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved through a microwave-assisted palladium-catalyzed intramolecular oxidative coupling. mdpi.com This approach offers advantages such as high yields, selectivity, and a reduction in side products.

Microwave assistance is not limited to Heck reactions; it has also been used to accelerate Sonogashira coupling/cyclization sequences for the one-pot synthesis of polysubstituted indoles, with reactions often completing in under an hour. nih.gov Additionally, classical named reactions for indole synthesis, such as the Bischler indole synthesis, have been adapted to microwave-assisted, solvent-free conditions, providing an environmentally friendly route to 2-arylindoles. organic-chemistry.org

| Microwave-Assisted Reaction | Substrates | Catalyst/Reagents | Key Advantage |

|---|---|---|---|

| Intramolecular Heck Reaction | Olefin-tethered aryl halide | Palladium catalyst | Rapid formation of the indole ring system. princeton.edu |

| Oxidative Cyclization | N-aryl enamine derivatives | Pd(OAc)2, Cu(OAc)2 | High yields and short reaction times for indole-3-carboxylates. mdpi.com |

| Sonogashira/Cyclization | 2-iodoaniline, terminal alkyne, aryl iodide | PdCl2(PPh3)2, CuI | One-pot, three-component synthesis in under an hour. nih.gov |

| Bischler Indole Synthesis | Anilines, phenacyl bromides | None (solid-state) | Environmentally friendly, solvent-free synthesis of 2-arylindoles. organic-chemistry.org |

Oxidative annulation reactions provide a direct and atom-economical approach to constructing the indole ring by forming C-C and C-N bonds through C-H activation, often avoiding the need for pre-functionalized starting materials. acs.orgmdpi.com These reactions typically employ a transition metal catalyst and an oxidant to facilitate the cyclization.

Rhodium(III) catalysts have been shown to mediate the oxidative synthesis of highly functionalized indoles from simple anilines and internal alkynes. acs.org This process exhibits good regioselectivity, favoring substitution at the more sterically accessible position of meta-substituted anilines. Similarly, palladium catalysts can be used for the oxidative annulation of N-alkylanilines with bromoalkynes to produce functionalized 3-bromoindoles, which are versatile intermediates for further derivatization. rsc.org

A significant advancement in this area is the development of aerobic oxidative annulations, which use molecular oxygen as the sole stoichiometric oxidant. caltech.edu For example, a palladium-pyridine catalyst system has been shown to be effective for the aerobic cyclization of indoles, representing a mild and environmentally benign approach to annulated indole structures. caltech.edu

Derivatization Strategies for this compound

The strategic functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Derivatization can occur at the nitrogen atom or at various carbon positions on the indole ring.

The nitrogen atom of the indole ring is a common site for functionalization, with N-arylation being a particularly important transformation. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical method for this purpose. More recently, milder conditions have been developed using arylboronic acids in the presence of a copper catalyst, which can proceed at room temperature. acs.org

Palladium-catalyzed N-arylation has also been widely explored. These reactions often employ aryl halides as the aryl source and a suitable ligand to facilitate the cross-coupling process. mdpi.com One-pot procedures have been developed where the indole is formed in situ from an alkyne and ammonia, followed by N-arylation using the same catalytic system. mdpi.com

| N-1 Functionalization Method | Reagents | Catalyst System | Key Features |

|---|---|---|---|

| Copper-Catalyzed N-Arylation (Ullmann) | Aryl halide, Indole | Copper salt, base | Classical method for C-N bond formation. |

| Copper-Catalyzed N-Arylation (Chan-Lam) | Arylboronic acid, Indole | Cu(OAc)2, base | Mild, room temperature reaction conditions. acs.org |

| Palladium-Catalyzed N-Arylation | Aryl halide, Indole | Palladium salt, ligand, base | Broad substrate scope and functional group tolerance. mdpi.com |

The functionalization of the carbon framework of the indole ring can be achieved with a high degree of regioselectivity through various C-H activation strategies. rsc.org

C-2 and C-3 Positions: The C-3 position of indole is inherently nucleophilic and prone to electrophilic substitution. C-3 alkylation can be achieved with α-heteroaryl-substituted methyl alcohols under metal-free conditions. rsc.orgrsc.org The C-2 position, while less reactive, can be functionalized through directed C-H activation. For example, palladium-catalyzed dual C-H functionalization at both C-2 and C-3 has been used to synthesize complex fused indole systems. acs.org In some cases, the functionalization of C-2,C-3 dialkyl-substituted indoles can lead to selective C-H oxygenation or amination at the C-2 position. nih.gov

C-4 and C-7 Positions: Functionalization of the benzene portion of the indole ring is more challenging due to the lower reactivity of these C-H bonds. However, directed C-H activation has enabled regioselective arylation at the C-4 and C-7 positions. nih.gov For instance, a pivaloyl directing group on the indole nitrogen can direct palladium-catalyzed C-H arylation to the C-4 position. nih.gov Phosphine-free palladium catalysis has been reported for the C-7 arylation of related benzoxazoles and benzothiazoles, suggesting potential applicability to indoles. nih.gov

The table below summarizes some C-H functionalization strategies for indoles:

| Position | Functionalization Type | Reagents/Catalyst | Notes |

|---|---|---|---|

| C-3 | Alkylation | α-heteroaryl-substituted methyl alcohol, Cs2CO3/Oxone® | Metal-free conditions. rsc.orgrsc.org |

| C-2 & C-3 | Dual Arylation/Annulation | Fluorinated imidoyl chlorides, Palladium catalyst | Synthesis of fused indole analogues. acs.org |

| C-2 | Amination | N-heteroarenes, NiCl2 | π-bond directed C-H activation. chemrxiv.org |

| C-4 | Arylation | Aryl iodide, Palladium catalyst with directing group | Directing group on nitrogen controls regioselectivity. nih.govacs.org |

| C-7 | Arylation | Bromoarenes, PdCl2, PivOK | Phosphine-free conditions reported for related heterocycles. nih.gov |

Synthesis of Spiroindoline Phytoalexins and their Brominated Derivatives

The synthesis of spiroindoline phytoalexins, a class of bioactive natural products, and their brominated derivatives often involves intricate multi-step sequences. A key strategy employed in the formation of the characteristic spirocyclic core is the bromine-induced spirocyclization of precursor molecules. This section will focus on the synthetic methodologies applicable to the formation of spiroindoline phytoalexins derived from the specific chemical compound this compound.

The construction of trifluoromethylated spiroindoline phytoalexins can be conceptualized as a convergent synthesis, wherein the substituted indole core is first prepared and then elaborated into a brassinin analogue, which subsequently undergoes spirocyclization.

A plausible synthetic route towards this compound, a key starting material, can be envisioned through established indole synthetic methods. One such approach is the Fischer indole synthesis, which would involve the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization. Alternatively, modern cross-coupling strategies could be employed.

Once the this compound core is obtained, it can be converted into a trifluoromethylated analogue of brassinin. This transformation typically involves the introduction of a dithiocarbamate functional group at the C3 position of the indole.

The pivotal step in the synthesis of the spiroindoline structure is the bromine-induced spirocyclization of the brassinin analogue. This reaction proceeds through an electrophilic addition of bromine to the dithiocarbamate sulfur atom, which initiates an intramolecular cyclization onto the indole ring, forming the spirocyclic system.

A representative synthetic scheme for the formation of a 5-bromo-6-(trifluoromethyl) substituted spiroindoline phytoalexin is outlined below. The synthesis commences with the preparation of a trifluoromethylated and brominated brassinin derivative, which is then subjected to spirocyclization.

The synthesis of a 5-bromo-6-(trifluoromethyl) brassinin analogue can be achieved by reacting this compound-3-carbaldehyde with the appropriate reagents to install the dithiocarbamate side chain. The resulting brassinin derivative can then undergo spirocyclization.

The bromine-mediated spirocyclization of a hypothetical 5-bromo-6-(trifluoromethyl)brassinin would be expected to yield the corresponding spirobrassinin derivative. The reaction conditions for such a transformation would likely be analogous to those reported for similar non-trifluoromethylated substrates. beilstein-archives.org

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 5-bromo-6-(trifluoromethyl)brassinin | Br2, CH2Cl2/H2O, Et3N, rt, 20 min | 5-bromo-6-(trifluoromethyl)spirobrassinin | Not Reported |

It is important to note that while the synthesis of 5-bromospirobrassinin has been documented, the synthesis of its 6-(trifluoromethyl) analogue has not been explicitly detailed in the reviewed literature. beilstein-archives.org However, based on established synthetic methodologies for related compounds, the proposed pathway is chemically reasonable.

The synthesis of various 5-bromoindole phytoalexin derivatives has been reported, providing a solid foundation for the proposed synthesis of trifluoromethylated analogues. beilstein-archives.org These syntheses often involve the initial preparation of a 5-bromoindole precursor, followed by functionalization and subsequent cyclization reactions.

Structure Activity Relationship Sar Studies of 5 Bromo 6 Trifluoromethyl 1h Indole Derivatives

General Principles of SAR in Indole (B1671886) Chemistry

General SAR principles for indole derivatives highlight that:

Substitution patterns are key: The biological activity of indole derivatives is highly dependent on the substitution pattern around the core. The seven positions available for substitution offer a wide canvas for medicinal chemists to modulate activity. nih.gov

Electronic effects matter: The introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's interaction with biological targets. mdpi.com

Steric factors influence binding: The size and shape of substituents affect how the molecule fits into the binding pocket of a target protein or enzyme. nih.gov

Influence of Bromine Substitution Position on Biological Activity

The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to enhance biological activity. nih.govnih.gov Halogens can increase a compound's potency and stability by forming additional interactions, such as halogen bonds, within the target's binding pocket. nih.govresearchgate.net

For indole derivatives, the position of bromine substitution is crucial. Studies have shown that:

Position C-5: Bromine substitution at the C-5 position of the indole ring often leads to a significant enhancement of biological activity. nih.govmdpi.com For instance, 5-bromoindole (B119039) showed a 7.9-fold increase in antifungal activity against M. fructicola and a 13.8-fold increase against B. cinerea compared to the unsubstituted indole. mdpi.com The presence of a bromine atom at the C-5 position of certain indole alkaloids strongly favors antiproliferative activity. nih.gov

Positions C-5 and C-7: The presence of halogen derivatives (including Br) at the C-5 or C-7 positions of the indole scaffold has been shown to positively affect cytotoxicity in cancer cells. mdpi.com

Other Positions: While C-5 is a frequently favored position, substitution at other locations can also modulate activity. For example, in the context of meridianin kinase inhibitors, a single bromine substitution at either the C-5 or C-6 position resulted in a notable improvement in potency. nih.gov

The enhanced activity of brominated indoles is often attributed to the bromine atom's ability to increase lipophilicity, facilitating membrane transport, and to act as a key interaction point within a biological target. nih.govresearchgate.net

Role of Trifluoromethyl Group Position in Modulating Biological Activity

The trifluoromethyl (-CF3) group is a widely used substituent in drug design due to its unique physicochemical properties. mdpi.comnih.gov It is highly electronegative, metabolically stable, and significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and receptor binding. mdpi.comresearchgate.net

The position of the -CF3 group on the indole ring plays a critical role in determining the compound's biological profile:

Enhanced Stability and Lipophilicity: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer half-life in vivo. Its lipophilic nature (Hansch π value of +0.88) can improve a drug's ability to cross biological membranes. mdpi.com

Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can deactivate an aromatic ring, influencing its interaction with metabolic enzymes and target receptors. mdpi.com

Bioisosteric Replacement: The -CF3 group is often used as a bioisostere for other groups like chlorine or methyl, due to similarities in steric size. mdpi.com However, SAR studies reveal that such replacements can lead to surprising differences in activity. For example, in a series of p97 inhibitors, replacing a C-5 trifluoromethyl group with a methyl group resulted in similar low nanomolar activity, despite their opposing electronic properties. nih.gov Conversely, replacing it with a pentafluorosulfanyl (SF5) group, which has a similar electron-withdrawing effect, led to a 430-fold decrease in activity. nih.gov

Positional Importance: The removal or replacement of a trifluoromethyl group at the 5'-position of a pyrazolyl moiety attached to a tetrahydro-γ-carboline core led to a marked loss of activity in CFTR potentiators. acs.org This highlights the specific and critical role the -CF3 group can play in a particular position for optimal target engagement.

Impact of Substituents at N-1, C-2, C-3, C-4, C-5, C-6, and C-7 on Activity

The biological activity of indole derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic ring. nih.gov

N-1 Position: The nitrogen atom of the indole ring is a common site for modification.

Substitution at N-1 can be a critical determinant of activity. For example, replacing an N-1 methyl group with a proton was found to drastically lower the cytotoxic activity of certain marine carbolines. nih.gov

In other cases, N-indole substitution appeared to be less impactful on the activity of certain tubulin inhibitors. acs.orgacs.org

Derivatives lacking a substituent at the N-1 position have exhibited strong cytoprotective properties. nih.govresearchgate.net

C-2 Position: While C-3 is the most reactive position for electrophilic substitution, functionalization at C-2 can also yield potent compounds. chim.it

The presence of a carbonyl group at the C-2 position (forming an oxindole) has been shown to increase cytotoxicity in cancer cells. mdpi.com

Replacing C-2 substituents in some natural products can lead to a drastic decrease in biological activity. mdpi.com

C-3 Position: The C-3 position is the most frequently modified site on the indole ring. chim.itnih.gov

The nature of the substituent at C-3 significantly affects the antioxidant properties of indole derivatives. nih.gov

Introducing groups like a double bond and an ester at C-3 has been shown to increase cytotoxicity. mdpi.com

Substitution at C-3 has been linked to promising antifungal activity against various phytopathogens. mdpi.com

C-4, C-5, C-6, and C-7 Positions (Benzene Ring): Modifications on the benzene portion of the indole scaffold are crucial for modulating activity.

C-4: Electron-withdrawing groups at the C-4 position have been identified as key for the bioactivity of some halogenated indoles. mdpi.com

C-7: The introduction of halogen derivatives at the C-7 position can produce a favorable effect on cytotoxicity. mdpi.com

The following table summarizes the general impact of substituents at various positions on the indole ring:

| Position | General Impact of Substitution | Example Effect | Citation(s) |

| N-1 | Can be critical for activity; effect is context-dependent. | Methylation can increase cytotoxicity. | nih.govacs.org |

| C-2 | Can significantly influence bioactivity. | A carbonyl group (oxindole) can increase cytotoxicity. | mdpi.commdpi.com |

| C-3 | Most common site for modification; strongly affects bioactivity. | Substitution can confer potent antifungal and antioxidant properties. | mdpi.comnih.gov |

| C-4 | Influences electronic properties. | Electron-withdrawing groups can be key for bioactivity. | mdpi.com |

| C-5 | Important for halogen substitution and linkage. | Bromine at C-5 enhances antifungal and antiproliferative activity. | nih.govmdpi.com |

| C-6 | Important for linkage in multimeric structures. | 6-6' linkage in bisindoles is superior to other linkages for HIV-1 inhibition. | nih.gov |

| C-7 | Can be a key site for halogenation. | Halogenation can increase cytotoxicity. | mdpi.com |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape (conformation) of a molecule is a critical factor that governs its interaction with biological targets. Conformational analysis helps in understanding how a molecule adapts its shape to fit into a receptor's binding site, which is directly correlated with its biological activity. nih.gov

Similarly, in a study of indole-pyrazole hybrids, two distinct types of molecular conformations were observed in the crystal structures, demonstrating the molecule's ability to adapt to crystal packing requirements, which are dominated by hydrogen bonds. mdpi.com This conformational flexibility can be crucial for adapting to the specific geometry of a biological target.

Pharmacological and Biological Activity Profiles of 5 Bromo 6 Trifluoromethyl 1h Indole and Its Analogues

Antimicrobial Activities

Antibacterial Activity

The antibacterial potential of indole (B1671886) derivatives, particularly those with halogen and trifluoromethyl substitutions, has been a subject of significant research. While specific studies on 5-bromo-6-(trifluoromethyl)-1H-indole are not extensively documented in the available literature, research on its analogues provides valuable insights into their structure-activity relationships.

One area of investigation involves 6-bromoindolglyoxylamide polyamine derivatives. Screening of an in-house library identified two such derivatives, compounds 3 and 4, which demonstrated intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus intermedius. Notably, polyamine 3, which incorporates a spermine chain, was the most potent in this series. Its mechanism of action is believed to involve rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. Further synthesis and evaluation of a series of 6-bromo derivatives led to the identification of analogues with enhanced antibacterial activity against Escherichia coli.

Another study focused on synthetic indole derivatives, identifying SMJ-2 as an effective agent against various multidrug-resistant Gram-positive bacteria. SMJ-2's primary mechanism of action involves the inhibition of respiratory metabolism and disruption of membrane potential. Time-dependent killing experiments showed that SMJ-2 caused a significant reduction in the viability of S. aureus ATCC-MRSA 43300. Specifically, it led to a 2.5 log10 reduction in colony-forming units (CFU) per milliliter after 12 hours of treatment.

Research into fluorinated benzothiophene-indole hybrids has also yielded promising antibacterial candidates against S. aureus and methicillin-resistant S. aureus (MRSA) strains. Structure-activity relationship studies within these hybrids revealed that the position of substituents on the indole ring significantly influences antibacterial efficacy. For instance, a 5-bromo indole substitution in one class of compounds was found to be less favorable for activity, whereas in another class, it resulted in increased activity against MSSA strains.

| Compound Class | Specific Analogue | Bacterium | Activity (MIC in µg/mL) |

| 6-Bromoindolglyoxylamides | Polyamine 3 | Staphylococcus aureus | Potent |

| Polyamine 3 | Staphylococcus intermedius | Potent | |

| - | Escherichia coli | Enhanced activity in analogues | |

| Synthetic Indole Derivatives | SMJ-2 | Multidrug-resistant Gram-positive bacteria | Effective |

| Benzothiophene-Indole Hybrids | 5-Bromo indole substituted hybrid | MRSA strains | Lowered activity |

| 5-Bromo indole substituted hybrid | MSSA strains | Increased activity |

Antifungal Activity

The exploration of indole analogues has also revealed significant antifungal properties. A study on novel fluorinated compounds, including chalcones bearing trifluoromethyl and trifluoromethoxy substituents attached to an indole ring, demonstrated notable antimicrobial activity. These compounds were tested against pathogenic fungal strains such as Candida albicans and Aspergillus niger. Among the synthesized compounds, those with an indole ring attached to the olefinic carbon of the chalcone moiety, specifically compounds A3 (trifluoromethyl) and B3 (trifluoromethoxy), showed the most potent antimicrobial activity. Generally, the compounds containing a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group.

Furthermore, indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have been synthesized and evaluated for their antimicrobial activities. Many of these compounds exhibited a good level of antifungal activity, particularly against Candida krusei. Some of these indole-triazole derivatives were found to be even more effective than the standard antifungal drug fluconazole against C. krusei. Specifically, indole-linked triazole derivatives have shown excellent antifungal activities against both Candida albicans and C. krusei, with low minimum inhibitory concentration (MIC) values.

In a different study, novel pyrrolo[1,2-a]quinoline derivatives with bromo substituents were screened for their in vitro antifungal activity against C. albicans. Several of these analogues demonstrated significant inhibitory potential at low concentrations compared to the standard drug fluconazole.

| Compound Class | Specific Analogue | Fungal Strain | Activity |

| Indole-Chalcones | A3 (Trifluoromethyl) | Candida albicans, Aspergillus niger | Potent |

| B3 (Trifluoromethoxy) | Candida albicans, Aspergillus niger | More potent than A3 | |

| Indole-Triazoles/Thiadiazoles | Indole-triazole derivatives | Candida krusei | More effective than fluconazole |

| Indole-triazole derivatives | Candida albicans | Excellent | |

| Pyrrolo[1,2-a]quinolines | Bromo-substituted analogues | Candida albicans | Inhibitory at 0.4-12.5 µg |

Antiprotozoal Activity

The therapeutic potential of indole analogues extends to antiprotozoal applications. A series of 2-phenyl-2H-indazole derivatives, some containing trifluoromethyl groups, were synthesized and evaluated for their activity against several protozoan parasites. The biological assays highlighted that electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity. Specifically, the 2-(trifluoromethyl)phenyl substituted indazole derivative (compound 20) exhibited very high potency against Entamoeba histolytica, with a half-maximal inhibitory concentration (IC50) of less than 0.050 µM.

Another line of research focused on diamidine indole derivatives, which were assessed for their antiparasitic activity against Trypanosoma brucei and Plasmodium falciparum. A majority of these indole diamidines displayed excellent inhibitory activity, with IC50 values in the nanomolar range for both parasites.

| Compound Class | Specific Analogue | Protozoan | Activity (IC50) |

| 2-Phenyl-2H-indazoles | 2-(Trifluoromethyl)phenyl derivative | Entamoeba histolytica | < 0.050 µM |

| Diamidine Indoles | Various derivatives | Trypanosoma brucei | Nanomolar range |

| Various derivatives | Plasmodium falciparum | Nanomolar range |

Antiviral Activities

Anti-HIV Activity

Indole-based compounds have emerged as a promising scaffold for the development of novel anti-HIV agents. A novel series of trifluoromethyl indole derivatives were designed and evaluated for their anti-HIV-1 activities. Among them, compounds 10i and 10k demonstrated extremely promising activities against wild-type HIV-1, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range, comparable to the approved drug efavirenz and better than nevirapine. These compounds also showed higher potency against the drug-resistant Y181C mutant strain than nevirapine.

Another study reported on novel 3-oxindole-2-carboxylates that were synthesized and evaluated for their antiviral activity against HIV-1. The lead compounds were found to inhibit Tat-mediated viral transcription. One of the most potent compounds, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f), exhibited a half-maximal inhibitory concentration (IC50) of 0.4578 µM with a high selectivity index of 111.37.

Furthermore, research on indole-aryl-phosphate derivatives identified them as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the management of HIV-1. One compound from this series, (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate, showed excellent anti-HIV activity with a half-maximal effective concentration (EC50) of 11 nM.

| Compound Class | Specific Analogue | Target | Activity (IC50/EC50) |

| Trifluoromethyl Indoles | 10i | Wild-type HIV-1 | Low nanomolar |

| 10k | Wild-type HIV-1 | Low nanomolar | |

| 10i, 10k | Y181C mutant HIV-1 | More potent than nevirapine | |

| 3-Oxindole-2-carboxylates | 6f | HIV-1 | 0.4578 µM (IC50) |

| Indole-aryl-phosphates | (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate | HIV-1 | 11 nM (EC50) |

Anti-Hepatitis C Virus Activity

The therapeutic potential of indole derivatives also extends to the treatment of Hepatitis C Virus (HCV) infection. A library of small molecules was screened using an HCV cell-based assay, which led to the identification of a compound with an N-protected indole scaffold as a novel anti-HCV inhibitor. Through structure-activity relationship studies, a racemic inhibitor (10m) was found to have good anti-HCV activity with a half-maximal effective concentration (EC50) of 1.02 ± 0.10 µM and an excellent selectivity index of 45.56. Further investigation revealed that the R-enantiomer, (R)-10m, possessed even better anti-HCV potency (EC50 = 0.72 ± 0.09 µM) and a higher selectivity index of over 69.44. The mechanism of action for these N-protected indole scaffold derivatives was determined to be the interference with the early steps of the HCV life cycle, specifically viral entry.

In a separate study, neoechinulin B, a prenylated indole diketopiperazine alkaloid, and its derivatives were investigated for their antiviral activities against HCV. Neoechinulin B was identified as a novel inhibitor of the liver X receptor (LXR), and its anti-HCV activity is attributed to the inactivation of LXRs, which disrupts the double-membrane vesicles that are putative sites for viral replication.

| Compound Class | Specific Analogue | Activity (EC50) | Mechanism of Action |

| N-Protected Indole Scaffolds | Racemic 10m | 1.02 ± 0.10 µM | Viral entry inhibition |

| (R)-10m | 0.72 ± 0.09 µM | Viral entry inhibition | |

| Prenylated Indole Alkaloids | Neoechinulin B | Active | LXR inactivation |

Anti-Herpes Simplex Virus Activity

The indole nucleus is a key component in various compounds exhibiting antiviral properties, including activity against Herpes Simplex Virus (HSV). Research into indole analogues has identified several derivatives with potent anti-HSV activity.

One such analogue, the indolo-(2,3-b)quinoxaline derivative B-220, has been shown to inhibit the replication of HSV-1, cytomegalovirus, and varicella-zoster virus at concentrations between 1 to 5 µM. nih.gov The mechanism of action for B-220 appears to involve the inhibition of viral DNA synthesis, as well as the production of early and late viral proteins. nih.gov

Another indole alkaloid, harmaline, has demonstrated potent activity against HSV-1, with an effective concentration (EC50) of 1.1 µM, which is comparatively better than the standard antiviral drug acyclovir (EC50 = 2.1 µM). mdpi.com Studies suggest that harmaline interferes with the early replication process of the virus. mdpi.com Furthermore, the indole-based molecule arbidol has also shown remarkable inhibitory activity on HSV-1 replication. mdpi.com

While these findings highlight the potential of the indole scaffold in developing anti-HSV agents, specific studies on the anti-herpetic activity of this compound have not been prominently reported.

Anti-Bovine Viral Diarrhea Virus Activity

Bovine Viral Diarrhea Virus (BVDV) is a significant pathogen in cattle and is often used as a surrogate for studying the Hepatitis C Virus (HCV) due to their similarities. The investigation of antiviral agents against BVDV has included various chemical scaffolds.

Studies have shown that certain unsymmetrical methylene indole derivatives exhibit moderate antiviral activity against BVDV, among other viruses. tandfonline.com This suggests that the indole core can be a valuable structural motif for the development of anti-BVDV compounds. However, research into other chemical classes, such as diphenylmethane derivatives, has also identified selective inhibitors of BVDV replication. nih.gov

Currently, there is a lack of specific research data on the activity of this compound against the Bovine Viral Diarrhea Virus.

Anticancer and Antiproliferative Effects

The indole scaffold is a cornerstone in the development of anticancer drugs, with indole derivatives known to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis through various mechanisms. nih.gov

Inhibition of Specific Cancer Cell Lines (e.g., HepG2, THP-1, K562, HT-29)

Analogues of this compound have shown varied efficacy against a range of human cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Certain indole derivatives have demonstrated antiproliferation properties against HepG2 cells. tandfonline.com

THP-1 (Acute Monocytic Leukemia): While research on the direct antiproliferative effects of indole derivatives on THP-1 is emerging, this cell line is more commonly used in studies of inflammation.

K562 (Chronic Myelogenous Leukemia): Several indole derivatives have been identified as potent antiproliferative agents against the K562 cell line. For instance, an 8-methoxy-substituted pyrazino[1,2-a]indole was found to be a highly selective and potent growth inhibitor of K562 cells. nih.gov Another study found that indole-2-on derivatives, acting as Src kinase inhibitors, were active against both susceptible and resistant K562 cell lines. nih.gov Furthermore, a novel indole derivative containing a penta-heterocycle scaffold, compound 10b, exhibited an exceptionally potent IC50 value of 10 nM against K562 cells. nih.gov

HT-29 (Colon Adenocarcinoma): An indole-aryl-amide derivative, designated as compound 5, has shown noteworthy selectivity and activity against the HT29 colon cancer cell line. mdpi.comresearchgate.net This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. mdpi.com The indole alkaloid saccharomonosporine A also showed antiproliferative activity against HT29 cells with an IC50 value of 3.5 µM. mdpi.com

| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 8-methoxy-pyrazino[1,2-a]indole (Compound 1e) | K562 | Potent and selective growth inhibition | nih.gov |

| Indole-2-on derivatives (e.g., C-2) | K562 | Active against susceptible and resistant cells | nih.gov |

| Indole-penta-heterocycle (Compound 10b) | K562 | 10 nM | nih.gov |

| Indole-aryl-amide (Compound 5) | HT-29 | Selectively active, induces G1 arrest and apoptosis | mdpi.comresearchgate.net |

| Saccharomonosporine A | HT-29 | 3.5 µM | mdpi.com |

Impact on Tumor Growth and Regression

Beyond in vitro studies, indole derivatives have demonstrated efficacy in in vivo models, showing potential to reduce tumor volume and inhibit growth.

For example, an indole-based tubulin polymerization inhibitor was shown to readily cross the blood-brain barrier and reduce tumor volume in a mouse model of glioblastoma (GBM) without apparent toxicity. tandfonline.com Another alkylindole derivative also showed promise in inhibiting the proliferation of U251 GBM cells. tandfonline.com In a separate study, an indole derivative targeting the p53–MDM2 interaction was administered in a human xenograft GBM mouse model, leading to p53 activation, arrest of cell proliferation, and induction of apoptosis in the tumor tissue. tandfonline.com

Furthermore, an indole-chalcone derivative, compound 4, significantly inhibited tumor growth by 75.4% in a xenograft model of MHCC-97H cells without causing noticeable toxicity. ekb.eg

Indole Derivatives as Aromatase Inhibitors

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in treating hormone-dependent breast cancer. The indole scaffold has proven to be a valuable template for designing potent aromatase inhibitors (AIs).

Various studies have synthesized and tested series of indole-based compounds, identifying several with significant aromatase inhibitory effects. For instance, certain novel 2-aryl indoles have been evaluated for aromatase inhibition, with one derivative containing a nitrile group at the C-3 position showing an IC50 value of 1.61 μM. nih.gov Another study on indole aryl sulfonamides identified a derivative with an indole ring at the C-5 position as the most potent AI, with an IC50 value of 0.16 µM. nih.govnih.gov

More recent research has yielded even more potent inhibitors. A study on pyrrole–indole hybrids identified an ester derivative (3k) with an excellent aromatase inhibitory activity (IC50 = 18 nM). Another series of indole-based derivatives produced compounds with IC50 values as low as 10 nM and 12 nM. nih.gov

| Compound/Derivative Class | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| 2-aryl indole with C-3 nitrile group | 1.61 µM | nih.gov |

| Bis-indole with sulfonamide | 0.7 µM | nih.govnih.gov |

| Indole aryl sulfonamide with C-5 indole ring | 0.16 µM | nih.govnih.gov |

| Pyrrole–indole hybrid (3k) | 18 nM | |

| Indole-based pyrazine hybrid (Compound 12) | 10 nM | nih.gov |

| Indole-based pyrazine hybrid (Compound 16) | 12 nM | nih.gov |

Anti-inflammatory Activities

Indole derivatives are well-documented for their anti-inflammatory properties, acting through various cellular pathways to reduce inflammation.

Brominated indoles, which are structurally related to the subject compound, have shown potential as anti-inflammatory agents. For example, 6-bromoindole and 6-bromoisatin have been found to significantly reduce the translocation of the pro-inflammatory transcription factor NF-κB in LPS-stimulated macrophages. nih.gov These simple brominated indoles also inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.gov

Other studies on hybrid indole-imidazolidine molecules, such as 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52), have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β. Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. These findings underscore the broad potential of the indole scaffold in developing new anti-inflammatory therapies.

Antioxidant Properties

Indole derivatives are recognized as efficient antioxidants capable of protecting lipids and proteins from peroxidation. The antioxidant capability of the indole structure is influenced by the nature and position of its substituents. The mechanisms behind their antioxidant action include single electron transfer (SET) and hydrogen atom transfer (HAT).

Studies on C-3 substituted indole derivatives have shown that the functional groups attached to the methylene group at this position can significantly modulate antioxidant ability. For instance, a derivative featuring a pyrrolidinedithiocarbamate moiety demonstrated notable activity as both a radical scavenger and a Fe³⁺-Fe²⁺ reducer. The antioxidant activity is also contingent on the presence of an unsubstituted indole nitrogen atom, which acts as an active redox center due to the free electron pair on the heterocyclic nitrogen.

Research on various indole derivatives highlights the importance of hydroxyl groups on associated aryl rings. Good antioxidant activity is often linked to the number and position of these hydroxyl groups. For example, in a series of arylidene-1H-indole-2-carbohydrazones, compounds with multiple hydroxyl groups on the arylidene moiety showed significant radical-scavenging ability. Conversely, replacing hydroxyl groups with alkoxy groups or halogen atoms has been shown to reduce antioxidant activity.

Antitubercular Activity

The indole scaffold is a key component in the development of novel antitubercular agents, with various derivatives showing efficacy against Mycobacterium tuberculosis.

Inhibition of Mycobacterium tuberculosis (H37Rv)

Several classes of indole analogues have been evaluated for their in vitro whole-cell activity against the drug-sensitive H37Rv strain of M. tuberculosis. Indole-2-carboxamides, for instance, have emerged as a potent class of inhibitors. Structure-activity relationship (SAR) studies reveal that substitutions on the indole ring are critical for activity. In one study, the introduction of a single bromo group at the 6-position of the indole ring resulted in a significant, approximately 10-fold increase in activity compared to the unsubstituted analogue.

Indolizines, which are structurally related to indoles, have also demonstrated significant inhibitory activity against the H37Rv strain. One of the most potent indolizine derivatives, substituted with a fluorine atom on the benzoyl group and a methyl group on the indolizine ring, exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. Another indolizine compound, featuring a formyl group at the seventh position and a bromo group on the benzoyl moiety, also showed a promising MIC of 4 µg/mL against the H37Rv strain.

Other Pharmacological Activities

Anticholinesterase Activity

The indole nucleus is a prominent scaffold in the design of cholinesterase inhibitors due to its structural resemblance to the endogenous neurotransmitter acetylcholine. The anticholinesterase activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. Generally, the introduction of electron-withdrawing groups, such as halogens and trifluoromethyl groups, can modulate the inhibitory potency.

Research into various indole-based compounds has demonstrated a wide range of inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study on indole-isoxazole carbohydrazide derivatives identified compounds with significant AChE inhibitory activity, with IC50 values ranging from 0.27 to 21.5 µM. In this series, structure-activity relationships (SARs) indicated that electron-donating groups tended to increase the effectiveness nih.gov. Another study on N-alkyl isatins, which contain an indole core, found that the addition of an N-alkyl group improved inhibition potency against both AChE and BChE compared to the unsubstituted isatin tandfonline.com.

Specifically, the presence of a trifluoromethyl group has been noted in the context of cholinesterase inhibition. For example, the fungicide mefentrifluconazole, which contains a trifluoromethyl group, was found to be a potent reversible inhibitor of human AChE, with a higher affinity for AChE over BChE nih.gov. The trifluoromethyl group in this molecule was observed to form halogen interactions within the enzyme's active site nih.gov. Similarly, bromo-substituted indole alkaloids have been investigated as dual cholinesterase inhibitors. The 2-bromo-derivative of cryptolepine, an indoloquinoline alkaloid, demonstrated inhibitory activity against both AChE and BChE with IC50 values in the nanomolar range monash.edu.

While direct experimental data on the anticholinesterase activity of this compound is not extensively documented in publicly available literature, the known effects of bromo and trifluoromethyl substituents on the indole scaffold suggest that this compound could possess inhibitory activity against cholinesterases. The combination of a bromine atom at the 5-position and a trifluoromethyl group at the 6-position, both being electron-withdrawing, would likely influence the electronic properties of the indole ring and its interaction with the active site of cholinesterase enzymes.

Table 1: Anticholinesterase Activity of Selected Indole Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Indole-isoxazole carbohydrazide derivative (general) | AChE | 0.27 - 21.5 |

| N-alkyl isatin (general) | BChE | Potent inhibition observed |

| 2-bromo-cryptolepine | AChE (human) | 0.868 |

| 2-bromo-cryptolepine | BChE (equine) | 0.770 |

Antimalarial Activity

The indole scaffold is a key structural motif in a variety of natural and synthetic compounds with demonstrated antimalarial properties. The search for new antimalarial agents has led to the investigation of various substituted indole derivatives, including those bearing a trifluoromethyl group.

A significant study focused on a series of 1,2,4-triazino[5,6b]indole derivatives and the effects of a trifluoromethyl group on their in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of Plasmodium falciparum. The research found that the introduction of a trifluoromethyl group at the 6-position of the 1,2,4-triazino[5,6b]indole ring system conferred a notable increase in antimalarial activity when compared to the unsubstituted analogues, which were devoid of activity nih.govsci-hub.se. This highlights the importance of the trifluoromethyl substituent for the antiplasmodial action of this class of compounds.

Specifically, compounds such as 3-ethylthio-6-trifluoromethyl-1,2,4-triazino[5,6b]indole and 3-cyclopropylmethylthio-6-trifluoromethyl-1,2,4-triazino[5,6b]indole, which are analogues of a 6-trifluoromethyl-1H-indole core, exhibited measurable activity against the malaria parasite nih.govsci-hub.se. The unsubstituted parent compounds, lacking the trifluoromethyl group, were inactive. This suggests that the electron-withdrawing nature and the lipophilicity of the trifluoromethyl group at the 6-position of the indole ring are crucial for the observed antimalarial effects nih.govsci-hub.se. While these compounds showed activity, it was noted that their potency was not superior to that of established antimalarial drugs like chloroquine sci-hub.se.

The mechanism of action for these indole derivatives is thought to involve interference with the parasite's DNA metabolism, as they are considered purine analogues sci-hub.se. Additionally, they have been shown to associate with ferriprotoporphyrin IX, a key target in malaria chemotherapy nih.govsci-hub.se.

Table 2: In Vitro Antimalarial Activity of 6-Trifluoromethyl-1,2,4-triazino[5,6b]indole Analogues

| Compound | P. falciparum Strain | IC50 (µg/mL) |

|---|---|---|

| 3-Methylthio-6-trifluoromethyl-1,2,4-triazino[5,6b]indole | D10 (chloroquine-sensitive) | 5.8 |

| RSA11 (chloroquine-resistant) | 8.6 | |

| 3-Ethylthio-6-trifluoromethyl-1,2,4-triazino[5,6b]indole | D10 (chloroquine-sensitive) | 6.2 |

| RSA11 (chloroquine-resistant) | 9.5 | |

| 3-Cyclopropylmethylthio-6-trifluoromethyl-1,2,4-triazino[5,6b]indole | D10 (chloroquine-sensitive) | 7.5 |

| RSA11 (chloroquine-resistant) | 10.2 |

Anticonvulsant Activity

Indole derivatives have been a subject of interest in the development of novel anticonvulsant agents. The core indole structure has been found in compounds exhibiting activity in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests pharmacophorejournal.com. The anticonvulsant properties of these compounds are often modulated by the substituents on the indole ring.

While direct studies on this compound are limited, research on related indole structures provides insights into their potential anticonvulsant activity. For instance, a series of 3-{2-[1-acetyl-5-(substitutedphenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-ones were synthesized and evaluated for their anticonvulsant effects. One of the most active compounds in this series, which featured a 4-chlorophenyl substituent, demonstrated a significant protective index in the MES test nih.gov. This indicates that halogen substitution on a phenyl ring attached to an indole-containing scaffold can contribute to anticonvulsant potency.

Furthermore, other tetracyclic indole derivatives have shown good activity in the rat maximal electroshock model, with some compounds exhibiting ED50 values in the range of 12.5 to 12.9 mg/kg nih.gov. These findings suggest that the indole nucleus can serve as a scaffold for potent anticonvulsant agents. The presence of halogen atoms, such as bromine, in other classes of anticonvulsant compounds has been associated with enhanced activity, potentially due to increased lipophilicity and ability to cross the blood-brain barrier. The combination of a bromo and a trifluoromethyl group on the indole ring of this compound may therefore confer favorable properties for anticonvulsant activity, although further experimental validation is required.

Table 3: Anticonvulsant Activity of Selected Indole Derivatives

| Compound | Animal Model | Test | ED50 (mg/kg) |

|---|---|---|---|

| 3-{2-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one | Mice | MES | 13.19 (mmol/kg) |

| 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govfrontiersin.orgpyrrolo[3,2,1-ij]quinoline | Rat | MES | 12.5 |

| N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta nih.govfrontiersin.orgpyrrolo[3,2,1-ij]quinoline-6-carboxamide | Rat | MES | 12.9 |

CB1 Receptor Allosteric Modulating Activity

The cannabinoid CB1 receptor is a G protein-coupled receptor that has been a target for therapeutic intervention. Allosteric modulators of the CB1 receptor offer a novel approach to modulate its activity without the side effects associated with direct agonists or antagonists. Indole derivatives have been identified as a key structural class for the development of CB1 receptor allosteric modulators nih.gov.

The first identified allosteric modulators of the CB1 receptor were indole-2-carboxamides, such as Org27569, which has a 5-chloro substitution nih.gov. Structure-activity relationship studies have since revealed that the substitution pattern on the indole ring plays a critical role in the allosteric modulating activity. The nature of the substituent at the 5-position of the indole ring is particularly important. For instance, the presence of a halogen, such as chlorine, at this position has been shown to be favorable for activity nih.gov.

Table 4: CB1 Receptor Allosteric Modulating Activity of an Indole Analogue

| Compound | Activity | Effect |

|---|---|---|

| Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxamide derivative) | Positive Allosteric Modulator | Increases binding of CB1 receptor agonist [3H]CP 55,940 |

CFTR Potentiator Activity

The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. CFTR potentiators are a class of drugs that enhance the channel gating of the CFTR protein at the cell surface, thereby increasing chloride transport. The discovery of small molecules that can potentiate CFTR function is a key therapeutic strategy for cystic fibrosis.

The indole nucleus is present in some compounds that have been investigated as CFTR modulators. For instance, a patent application describes indole derivatives as modulators of ATP-Binding Cassette (ABC) transporters, including CFTR google.com. More specifically, compounds with a spiro[piperidine-4,1'-pyrido[3,4-b]indole] core have been identified as "co-potentiators" that can work in synergy with other CFTR potentiators to restore the function of certain CFTR mutants escholarship.org.

Structure-activity relationship studies on these spiro-indole compounds have shown that substituents on the indole ring can significantly impact their potency. For example, a 6'-methoxyindole derivative with a 2,4,5-trifluorobenzyl substituent was found to be a potent activator of N1303K-CFTR escholarship.org. This suggests that substitutions at the 6-position of the indole ring can influence CFTR potentiator activity.

Although direct experimental evidence for the CFTR potentiator activity of this compound is not available, the presence of the indole scaffold and the substitution pattern with a halogen and a trifluoromethyl group suggest that it could be a candidate for such activity. The electronic and lipophilic properties imparted by the bromo and trifluoromethyl substituents could influence the interaction of the molecule with the CFTR protein.

Table 5: CFTR Potentiator Activity of an Indole Analogue

| Compound Class | Target | Activity |

|---|---|---|

| Spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives | Mutant CFTR | Co-potentiator activity in synergy with other potentiators |

Inhibition of Bacterial Peptide Deformylases (PDFs)

Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized proteins. As this enzyme is crucial for bacterial survival and is generally absent in eukaryotes, it represents an attractive target for the development of novel antibacterial agents.

Research has identified indole derivatives as potent inhibitors of bacterial PDFs. A key compound in this class is 5-bromo-1H-indole-3-acetohydroxamic acid, which is a close analogue of this compound. This compound has been identified as a potent inhibitor of bacterial peptide deformylases nih.gov. The hydroxamic acid moiety is a common feature in many PDF inhibitors, as it effectively chelates the active site metal ion.

Structure-activity relationship studies on 5-bromo-1H-indole-3-acetohydroxamic acid and its variants have revealed important insights. It was found that the bromide at the 5-position is the optimal substituent for fitting into the S1' subsite of the enzyme and cannot be replaced by bulkier groups without a loss of activity nih.gov. This highlights the significance of the 5-bromo substitution for potent PDF inhibition.

While the trifluoromethyl group at the 6-position is not present in the studied lead compound, its inclusion in this compound would alter the electronic and steric properties of the indole ring. This modification could potentially influence the binding affinity and inhibitory potency against bacterial PDFs. Given the potent activity of the closely related 5-bromo-indole analogue, it is conceivable that this compound could also exhibit inhibitory activity against this important bacterial target.

Table 6: Inhibition of Bacterial Peptide Deformylases by an Indole Analogue

| Compound | Target Enzyme | Activity |

|---|---|---|

| 5-bromo-1H-indole-3-acetohydroxamic acid | Bacterial Peptide Deformylases (PDFs) | Potent inhibitor |

Molecular Mechanisms of Action and Target Identification

Ligand-Receptor Interactions and Binding Affinity

One study investigated the binding of 5-chloroindole (B142107) and 5-bromoindole (B119039) to the ligand-binding domain (LBD) of Nurr1. It was found that these compounds bind directly to the Nurr1 LBD with micromolar affinity. The binding is thought to be stabilized by cation-π interactions between the electron-rich indole (B1671886) ring and cationic residues within the receptor's binding pocket. The type of halogen atom can influence the binding affinity, with trends observed among different halogenated indoles.

While no specific binding affinity has been determined for 5-bromo-6-(trifluoromethyl)-1H-indole, the presence of the bromo and trifluoromethyl groups, both of which are electron-withdrawing, would likely influence the electronic properties of the indole ring and, consequently, its interaction with receptor binding sites.

Table 1: Binding Affinities of Analogous Halogenated Indoles with Nurr1 Receptor

| Compound | Receptor | Binding Affinity (Kd) |

| 5-chloroindole | Nurr1 | ~15.0 ± 1.2 μM |

| 5-bromoindole | Nurr1 | Data not quantified, but noted to bind |

This table presents data for analogous compounds to illustrate the concept of halogenated indoles binding to the Nurr1 receptor. The binding affinity for this compound is not specified in the referenced literature.

Enzyme Inhibition Mechanisms

There is no specific information on the enzyme inhibition mechanisms of this compound. However, the indole scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. For example, derivatives of 5-bromoindole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a key enzyme in angiogenesis.

A study on 5-bromoindole-2-carboxylic acid hydrazone derivatives demonstrated their potential to inhibit VEGFR-2 tyrosine kinase. The proposed mechanism involves the indole moiety binding to the hinge region of the kinase's active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. The substituents on the indole ring play a crucial role in determining the inhibitory potency. The bromo group at the 5-position and other modifications can enhance binding affinity and selectivity.

Given that this compound shares the 5-bromoindole core, it is plausible that it could exhibit inhibitory activity against certain kinases, although this has not been experimentally verified. The trifluoromethyl group at the 6-position would significantly alter the electronic and steric properties, which could either enhance or diminish its potential as an enzyme inhibitor.

Table 2: VEGFR-2 Tyrosine Kinase Inhibition by an Analogous 5-Bromoindole Derivative

| Compound | Target Enzyme | IC50 |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | 14.3 μM |

This table shows the inhibitory activity of a derivative of 5-bromoindole to provide context for potential enzyme inhibition. The inhibitory activity of this compound has not been reported.

Cellular Pathway Modulation

Information regarding the specific cellular pathways modulated by this compound is not available. However, based on the potential ligand-receptor interactions and enzyme inhibition mechanisms discussed, we can speculate on the pathways that might be affected.

If this compound were to act as a ligand for the Nurr1 receptor, it could potentially modulate pathways involved in dopaminergic neuron function and survival. Activation of Nurr1 is known to regulate the expression of genes involved in dopamine (B1211576) synthesis and transport.

Should the compound act as a VEGFR-2 inhibitor, it would likely impact the VEGF signaling pathway, which is crucial for angiogenesis. Inhibition of this pathway can lead to a reduction in the formation of new blood vessels, a process that is vital for tumor growth and metastasis. This would suggest a potential role in modulating pathways related to cell proliferation, survival, and migration.

Molecular Modeling and Docking Studies

Specific molecular modeling and docking studies for this compound are not found in the reviewed literature. However, such studies are commonly employed to understand the potential interactions of indole derivatives with biological targets.

Molecular modeling can also be used in a broader sense to identify potential molecular targets for a compound. By screening a compound against a panel of known protein structures, it is possible to identify proteins with which the compound is likely to interact. This in silico approach can guide experimental studies to validate these potential targets. For a novel compound like this compound, such an approach could be valuable in identifying its biological targets and elucidating its mechanism of action.

Quantum Chemical Calculations (e.g., DFT, FMO analysis) for Reactivity and Stability

While specific quantum chemical calculations for this compound are not published, these methods are frequently applied to understand the electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like this compound, DFT calculations could be used to determine properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.